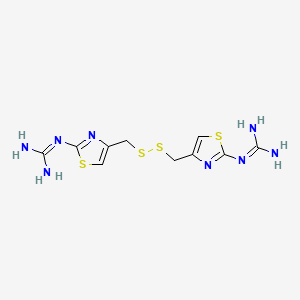

Famotidine disulfide

説明

Famotidine disulfide is a derivative of famotidine, a well-known histamine H2 receptor antagonist. Famotidine is primarily used to reduce stomach acid production and treat conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . This compound, like its parent compound, is of interest due to its potential therapeutic applications and unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of famotidine disulfide typically involves the oxidation of famotidine. One common method is the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the disulfide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

化学反応の分析

Types of Reactions: Famotidine disulfide undergoes various chemical reactions, including:

Oxidation: The formation of the disulfide bond itself is an oxidation reaction.

Reduction: The disulfide bond can be reduced back to the thiol form using reducing agents such as dithiothreitol or mercaptoethanol.

Substitution: The disulfide bond can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

Reduction: Dithiothreitol, mercaptoethanol, and other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: this compound.

Reduction: Famotidine.

Substitution: Various substituted derivatives of famotidine.

科学的研究の応用

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of famotidine disulfide, particularly in relation to cytokine release during inflammatory responses. Research indicates that famotidine can activate the vagus nerve inflammatory reflex, which plays a crucial role in inhibiting inflammation via the alpha 7 nicotinic acetylcholine receptor (α7nAChR) pathway. This mechanism was demonstrated in a study where famotidine significantly reduced serum levels of pro-inflammatory cytokines such as tumor necrosis factor α (TNF-α) and interleukin-6 (IL-6) in mice subjected to lipopolysaccharide (LPS)-induced cytokine storms .

Table 1: Effects of Famotidine on Cytokine Levels

| Treatment Type | Dose (mg/kg) | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|---|

| Famotidine (IP) | 0.4 | ~40 | ~40 |

| Famotidine (IP) | 4 | ~65 | ~50 |

Potential Role in COVID-19 Treatment

Famotidine has gained attention for its potential antiviral effects, particularly against SARS-CoV-2. Observational studies suggest that high doses of famotidine may improve clinical outcomes in hospitalized COVID-19 patients by reducing the risk of intubation or death . A propensity score-matched retrospective cohort study indicated that famotidine use was associated with a significant reduction in these adverse outcomes compared to non-users .

Table 2: Clinical Outcomes Associated with Famotidine Use in COVID-19 Patients

| Outcome | Famotidine Users (%) | Non-Users (%) |

|---|---|---|

| Intubation or Death | 5.1 | 21 |

| Adjusted Hazard Ratio (Death/Intubation) | 0.42 | - |

Gastroretentive Formulations

Research into drug delivery systems has explored the formulation of gastroretentive tablets containing famotidine nanoparticles. These formulations aim to enhance the drug's bioavailability and mucosal permeability, addressing limitations associated with traditional forms of administration. A study demonstrated that orally disintegrating tablets containing famotidine nanoparticles showed improved dissolution rates and maintained particle size stability over time .

Table 3: Properties of Famotidine Nanoparticle Formulations

| Formulation Type | Particle Size (nm) | Disaggregation Time (s) |

|---|---|---|

| Famotidine Nanoparticles | 50–220 | 3.5 |

Mechanistic Insights

The mechanism by which famotidine exerts its anti-inflammatory effects appears to be multifaceted. While it is primarily known as a competitive antagonist at histamine H2 receptors, recent findings suggest additional pathways may be involved, including scavenging reactive oxygen species and modulating immune cell activity . These off-target effects could contribute to its therapeutic profile in various inflammatory conditions.

Case Studies

Case Study 1: Famotidine and COVID-19

A retrospective cohort study involving 1,620 hospitalized COVID-19 patients found that those receiving famotidine within 24 hours of admission had significantly lower rates of intubation and death compared to those who did not receive the treatment . This finding underscores the potential for repurposing famotidine as an adjunct therapy in viral infections.

Case Study 2: Gastroretentive Tablets

In a clinical trial assessing gastroretentive formulations, patients reported improved symptom relief from GERD when treated with orally disintegrating tablets containing famotidine nanoparticles compared to standard formulations . This highlights the importance of formulation strategies in enhancing therapeutic efficacy.

作用機序

Famotidine disulfide exerts its effects primarily through its interaction with histamine H2 receptors. By blocking these receptors, it reduces the production of gastric acid. The disulfide bond in this compound may also influence its pharmacokinetic properties, potentially enhancing its stability and bioavailability .

類似化合物との比較

Cimetidine: Another histamine H2 receptor antagonist with a similar mechanism of action but different chemical structure.

Ranitidine: Similar to famotidine but with a different side chain, leading to variations in potency and duration of action.

Nizatidine: Another H2 receptor antagonist with a similar therapeutic profile.

Uniqueness of Famotidine Disulfide: this compound is unique due to the presence of the disulfide bond, which can influence its chemical and pharmacological properties. This bond may enhance the compound’s stability and potentially offer different therapeutic benefits compared to its parent compound and other similar drugs .

生物活性

Famotidine disulfide is a derivative of famotidine, a well-known histamine H2-receptor antagonist primarily used to reduce stomach acid production. Recent studies have highlighted its potential biological activities beyond its traditional use, including anti-inflammatory and antibacterial properties. This article explores the various aspects of the biological activity of this compound, supported by case studies and research findings.

-

Anti-inflammatory Effects :

Famotidine has been shown to activate the vagus nerve inflammatory reflex, which inhibits inflammation through the α7 nicotinic acetylcholine receptor (α7nAChR). In murine models, famotidine significantly reduced serum levels of pro-inflammatory cytokines like tumor necrosis factor α (TNF-α) and interleukin-6 (IL-6) after lipopolysaccharide (LPS) stimulation. Notably, these effects were more pronounced when administered via the central nervous system compared to peripheral administration . -

Antibacterial Activity :

Famotidine has demonstrated synergistic effects with antibiotics such as rifampicin against Acinetobacter baumannii. It enhances the antibiotic's efficacy by disrupting bacterial cell membranes and inhibiting the expression of outer membrane proteins, leading to increased bacterial mortality. The combination treatment improved survival rates in infected animal models and decreased bacterial load in organs . -

Antioxidant Properties :

Research indicates that famotidine possesses antioxidant capabilities, scavenging reactive oxygen species (ROS) and potentially reducing oxidative stress in various biological contexts. This activity may contribute to its anti-inflammatory effects and overall therapeutic potential .

Table 1: Summary of Biological Activities of this compound

Study on Inflammatory Reflex Activation

In a study examining famotidine's role in inflammation, researchers administered various doses to mice subjected to LPS-induced cytokine storms. The results indicated that higher doses of famotidine led to significant reductions in TNF-α and IL-6 levels, suggesting a dose-dependent response with a narrow anti-inflammatory target .

Antibacterial Efficacy Against Gram-negative Bacteria

Famotidine's interaction with rifampicin was particularly noteworthy; it reduced the minimum inhibitory concentration (MIC) of rifampicin by over 4,096-fold at sub-MIC levels, indicating a strong potentiation effect against several clinically relevant Gram-negative pathogens . This suggests that famotidine could serve as an effective adjuvant in antibiotic therapy.

特性

IUPAC Name |

2-[4-[[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyldisulfanyl]methyl]-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N8S4/c11-7(12)17-9-15-5(1-19-9)3-21-22-4-6-2-20-10(16-6)18-8(13)14/h1-2H,3-4H2,(H4,11,12,15,17)(H4,13,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHJVLVEEDAPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSSCC2=CSC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156054 | |

| Record name | Famotidine disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129083-44-9 | |

| Record name | Famotidine disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129083449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famotidine disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAMOTIDINE DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW4R9WD6HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。